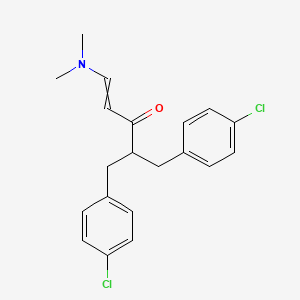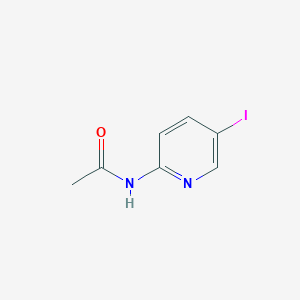
(4-Fluorophenylthio)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Fluorophenylthio)propan-2-one” is a chemical compound with the CAS Number 2968-13-0 and a molecular weight of 184.23 . It is also known as flephedrone, a synthetic designer drug. The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[(4-fluorophenyl)sulfanyl]acetone . The InChI code is 1S/C9H9FOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis
The compound has a boiling point of 100-103 C at 1 mmHg . It is stored at a temperature of 2-8 C or 4C , and it is stored under nitrogen .Scientific Research Applications
Medicinal Chemistry
(4-Fluorophenylthio)propan-2-one is utilized in medicinal chemistry for the synthesis of complex molecules. Its ability to act as a building block for the construction of pharmacologically active compounds is valuable. It can be used to introduce the fluorophenylthio moiety into potential therapeutic agents, which may affect the bioavailability and metabolic stability of these compounds .
Agriculture
In the agricultural sector, this compound could serve as a precursor in the synthesis of agrochemicals. Its structural properties might be exploited to develop new pesticides or herbicides, where the fluorine atom’s electronegativity could enhance the binding affinity to biological targets in pests .
Material Science
In material science, (4-Fluorophenylthio)propan-2-one may be used in the development of novel materials. Its incorporation into polymers could lead to materials with unique properties, such as increased resistance to degradation or improved thermal stability .
Environmental Science
This compound’s potential applications in environmental science include its use as a tracer or marker in environmental fate studies. The fluorine atom provides a distinctive signature that can be monitored using various analytical techniques to track the compound’s movement and transformation in the environment .
Biochemistry
Biochemists might explore (4-Fluorophenylthio)propan-2-one as a substrate or inhibitor in enzymatic reactions. Its structural similarity to naturally occurring compounds could make it a candidate for studying enzyme-substrate interactions or for probing the active sites of enzymes .
Pharmacology
Pharmacological research could investigate the use of (4-Fluorophenylthio)propan-2-one in drug discovery. Its unique chemical structure might interact with biological receptors, which can be leveraged to design receptor agonists or antagonists .
Chemical Engineering
In chemical engineering, this compound can be involved in process optimization studies. Its physical and chemical properties, such as boiling point and reactivity, can be critical factors in designing efficient and safe chemical processes .
Analytical Chemistry
Analytical chemists may use (4-Fluorophenylthio)propan-2-one as a standard or reference compound in chromatography and spectroscopy. Its distinct chemical signature allows for the calibration of instruments and the quantification of similar compounds in complex mixtures .
Safety and Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)sulfanylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJQBSVPZYELIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372098 |
Source


|
| Record name | 1-[(4-Fluorophenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenylthio)propan-2-one | |
CAS RN |
2968-13-0 |
Source


|
| Record name | 1-[(4-Fluorophenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)




